An In-depth Technical Guide to 4-Bromo-2-fluorotoluene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-2-fluorotoluene: Synthesis, Properties, and Applications
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Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-fluorotoluene (CAS No. 51436-99-8), a key halogenated aromatic intermediate in the chemical industry. The document details its chemical and physical properties, outlines established synthetic methodologies, and explores its critical role in the development of pharmaceuticals and agrochemicals. Special emphasis is placed on its reactivity in pivotal cross-coupling reactions, supported by detailed experimental protocols. Furthermore, this guide includes a thorough analysis of its spectroscopic data (¹H NMR, ¹³C NMR, MS, IR), and provides essential safety and handling information for laboratory and industrial settings. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug discovery and process development.
Introduction
4-Bromo-2-fluorotoluene is a substituted toluene derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its unique trifunctional structure, featuring a methyl group, a fluorine atom, and a bromine atom on an aromatic ring, offers a rich platform for a variety of chemical transformations. The differential reactivity of the C-Br and C-F bonds, in particular, allows for selective and sequential modifications, making it a valuable precursor for complex molecular architectures.[1]
The strategic placement of the fluorine atom imparts distinct electronic properties to the molecule, influencing its reactivity and the physiological properties of its derivatives. This has led to its widespread use in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of fluorine can enhance metabolic stability and binding affinity.[2] This guide aims to provide a detailed exploration of the chemistry of 4-Bromo-2-fluorotoluene, empowering researchers to leverage its full potential in their synthetic endeavors.
Chemical and Physical Properties
4-Bromo-2-fluorotoluene is a colorless to light yellow liquid at room temperature.[3] It is characterized by its insolubility in water and its combustible nature.[4]
Table 1: Physicochemical Properties of 4-Bromo-2-fluorotoluene
| Property | Value | Reference(s) |
| CAS Number | 51436-99-8 | [4] |
| Molecular Formula | C₇H₆BrF | [4] |
| Molecular Weight | 189.02 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.492 g/mL at 25 °C | [4] |
| Boiling Point | 68 °C at 8 mmHg | [5] |
| Flash Point | 76 °C (closed cup) | [4] |
| Refractive Index (n20/D) | 1.529 | [4] |
| Solubility | Insoluble in water | [4] |
Synthesis of 4-Bromo-2-fluorotoluene
The synthesis of 4-Bromo-2-fluorotoluene can be achieved through several routes, with the most common being electrophilic aromatic substitution on a fluorotoluene precursor or a multi-step synthesis starting from p-toluidine. The latter offers greater regiochemical control.[1]
Electrophilic Bromination of 2-Fluorotoluene
A direct approach involves the electrophilic bromination of 2-fluorotoluene. This method, however, can lead to the formation of isomeric byproducts, necessitating careful control of reaction conditions and purification of the final product.
Multi-step Synthesis from p-Toluidine
A more controlled and widely employed industrial synthesis begins with p-toluidine and proceeds through a series of well-established transformations including nitration, diazotization, bromination, reduction, and finally, fluorination via a Sandmeyer-type reaction.[1][6]
Diagram 1: Synthetic Pathway from p-Toluidine
Caption: Multi-step synthesis of 4-Bromo-2-fluorotoluene from p-toluidine.
Experimental Protocol: Synthesis via Sandmeyer Reaction from 4-Bromo-2-aminotoluene
This protocol outlines the final step of the multi-step synthesis, converting the amino group to a fluorine atom.
-
Diazotization:
-
In a well-ventilated fume hood, suspend 4-bromo-2-aminotoluene (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.[7]
-
-
Fluorination (Schiemann-type reaction):
-
To the cold diazonium salt solution, slowly add a solution of hexafluorophosphoric acid (HPF₆) or tetrafluoroboric acid (HBF₄).
-
A precipitate of the diazonium hexafluorophosphate or tetrafluoroborate salt will form.
-
Isolate the salt by filtration and wash with cold ether.
-
Carefully heat the dried salt until nitrogen evolution ceases, yielding the crude 4-Bromo-2-fluorotoluene.
-
-
Work-up and Purification:
-
The crude product is then purified by steam distillation or vacuum distillation.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered to yield the pure product.
-
Reactivity and Key Reactions
The bromine atom in 4-Bromo-2-fluorotoluene serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. 4-Bromo-2-fluorotoluene readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.[8]
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-Bromo-2-fluorotoluene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq). Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. 4-Bromo-2-fluorotoluene can be effectively coupled with various alkenes, such as styrenes and acrylates, using this methodology.[4]
Experimental Protocol: Heck Reaction with Styrene
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-fluorotoluene (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) (1.5 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere until the reaction is complete.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.[4]
Applications in Drug Development and Agrochemicals
4-Bromo-2-fluorotoluene is a valuable intermediate in the synthesis of a variety of biologically active molecules.
Pharmaceutical Applications
The 2-fluoro-4-bromophenyl moiety derived from this starting material is present in numerous compounds with therapeutic potential. The fluorine atom can enhance metabolic stability and modulate the pKa of adjacent functional groups, while the bromine atom provides a reactive site for further synthetic modifications.[3]
A notable example is its use in the synthesis of Lifitegrast , a drug used for the treatment of dry eye disease.[5][10] Although 4-bromo-2-fluorotoluene is not a direct precursor in all published synthetic routes to Lifitegrast, structurally similar intermediates are employed, highlighting the importance of this substitution pattern. For instance, the synthesis of key benzofuran intermediates can utilize related brominated and fluorinated phenols.[2]
Another significant application is in the synthesis of 4-borono-2-fluorophenylalanine , a reagent used in positron emission tomography (PET) studies.[1][11]
Agrochemical Applications
This versatile intermediate is also employed in the production of crop protection agents, including herbicides and insecticides.[5] The specific structural features of 4-bromo-2-fluorotoluene allow for the creation of novel active ingredients with desired efficacy and environmental profiles.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Bromo-2-fluorotoluene is characterized by signals corresponding to the aromatic protons and the methyl group protons.
Table 2: ¹H NMR Data for 4-Bromo-2-fluorotoluene (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.28 | dd | 1H | H-6 | J = 8.4, 2.0 |
| ~7.16 | dd | 1H | H-5 | J = 8.4, 2.0 |
| ~6.90 | t | 1H | H-3 | J = 8.4 |
| ~2.34 | s | 3H | -CH₃ | - |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical chemical shift values and coupling patterns.[3][12]
Interpretation:
-
The three aromatic protons appear as distinct signals due to their different chemical environments.
-
The methyl protons appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data for 4-Bromo-2-fluorotoluene
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-F |
| ~138 (d) | C-1 |
| ~130 (d) | C-6 |
| ~128 (d) | C-5 |
| ~118 (d) | C-3 |
| ~115 (d) | C-4 |
| ~20 | -CH₃ |
Note: The chemical shifts are approximate and the signals for carbons coupled to fluorine will appear as doublets (d).
Mass Spectrometry (MS)
The mass spectrum of 4-Bromo-2-fluorotoluene under electron ionization (EI) shows a characteristic fragmentation pattern.
Interpretation:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188 and 190, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
Major Fragments: Common fragmentation pathways include the loss of a bromine atom to give a fragment at m/z 109, and the loss of a methyl group followed by rearrangement.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 4: Key IR Absorption Bands for 4-Bromo-2-fluorotoluene
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H Aromatic Stretching |
| 2980-2870 | C-H Methyl Stretching |
| 1600-1450 | C=C Aromatic Stretching |
| 1250-1100 | C-F Stretching |
| 700-500 | C-Br Stretching |
Note: These are expected ranges based on analogous compounds.[13]
Safety and Handling
4-Bromo-2-fluorotoluene is classified as a hazardous substance and requires careful handling.
Hazard Classifications:
-
Acute toxicity, oral (Category 4)[6]
-
Skin irritation (Category 2)[6]
-
Serious eye irritation (Category 2)[6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[6]
Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical advice.[13]
Toxicological Data:
Conclusion
4-Bromo-2-fluorotoluene is a highly valuable and versatile intermediate in modern organic synthesis. Its unique structural and electronic properties, coupled with its reactivity in key cross-coupling reactions, make it an indispensable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, applications, and safety, serving as a critical resource for scientists and researchers in the field.
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